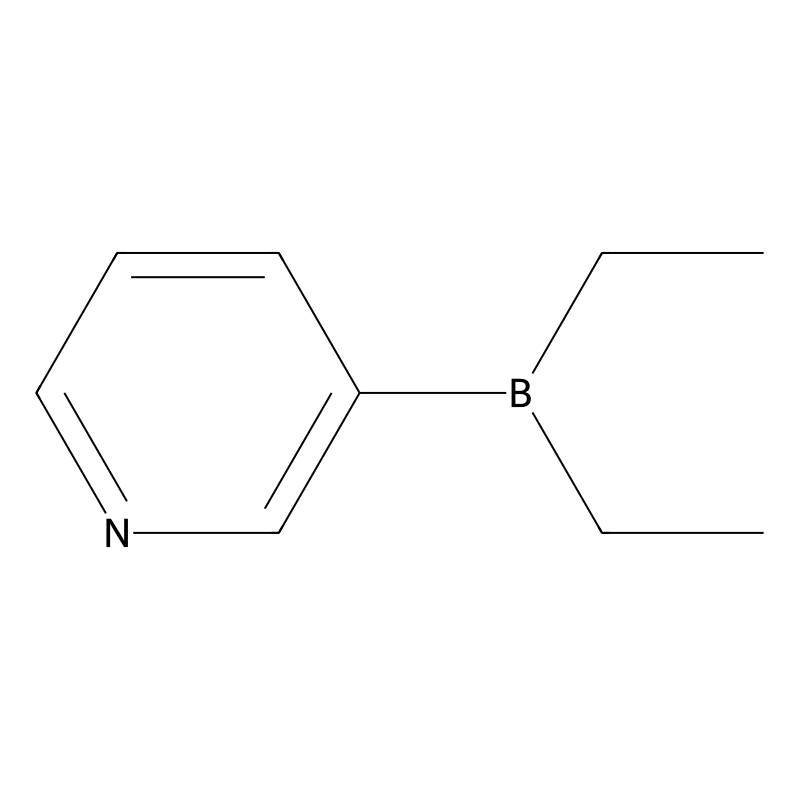

Diethyl(3-pyridyl)borane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl(3-pyridyl)borane is an organoboron compound with the molecular formula C₉H₁₄BN and a molecular weight of 147.03 g/mol. It is characterized by the presence of a boron atom bonded to two ethyl groups and a 3-pyridyl group, which contributes to its unique chemical properties. The compound is typically encountered as a solid at room temperature and is recognized for its reactivity in various organic synthesis applications, particularly in the formation of carbon-nitrogen bonds.

Diethyl(3-pyridyl)borane is classified as a skin and eye irritant []. Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a cool, dry place under inert atmosphere.

Organic Synthesis Precursor

Diethyl(3-pyridyl)borane serves as a vital precursor in the synthesis of various organic compounds. Its boron atom acts as a Lewis acid, readily forming bonds with other molecules and facilitating diverse chemical transformations.

One prominent example is its role in the synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling. This reaction scheme utilizes DEBP as a crucial intermediate to introduce various functional groups onto pyrimidine rings, expanding the range of accessible pyrimidine-based molecules for research purposes [].

Diethyl(3-pyridyl)borane participates in several key reactions:

- N-Methylation Reactions: The pyridyl group can undergo N-methylation, making it useful for synthesizing derivatives with modified biological activity .

- Palladium-Catalyzed Amination Reactions: This compound serves as a reactant in these reactions, facilitating the formation of carbon-nitrogen bonds which are crucial in medicinal chemistry .

- Intramolecular Heck Reactions: Diethyl(3-pyridyl)borane can also be involved in intramolecular coupling reactions, broadening its utility in complex organic synthesis .

Research indicates that diethyl(3-pyridyl)borane has potential biological applications, particularly as a precursor for inhibitors of the ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase. These inhibitors are being explored as potential anticancer agents due to their role in DNA damage response pathways . The biological activity may stem from its ability to modify pyridine derivatives, thereby influencing their interaction with biological targets.

Several synthetic routes exist for producing diethyl(3-pyridyl)borane:

- From 3-Pyridyl Bromide: One common method involves reacting 3-pyridyl bromide with methoxydiethylborane, yielding diethyl(3-pyridyl)borane through nucleophilic substitution .

- Borylation Reactions: Other methods may involve direct borylation of pyridine derivatives using boron reagents under specific catalytic conditions.

- Alternative Synthetic Pathways: Chemical literature suggests multiple synthetic pathways that can be optimized depending on the desired yield and purity .

Diethyl(3-pyridyl)borane finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for constructing complex molecules through palladium-catalyzed reactions.

- Medicinal Chemistry: Its role as a precursor for ATR inhibitors highlights its potential in drug development, particularly for cancer therapies .

- Material Science: The compound may also have applications in developing new materials, although this area requires further exploration.

Studies on diethyl(3-pyridyl)borane's interactions focus primarily on its reactivity with biological targets and other chemical species. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis and organic transformations. Additionally, research into its interactions with biomolecules could provide insights into its mechanism of action as an anticancer agent.

Diethyl(3-pyridyl)borane shares structural and functional similarities with other organoboron compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triethylborane | Trialkylborane | Used primarily as a reducing agent |

| Diethylaminoborane | Aminoborane | Exhibits different reactivity due to amino group |

| 3-Pyridinylboronic Acid | Boronic acid derivative | Known for its applications in Suzuki coupling reactions |

Diethyl(3-pyridyl)borane is unique due to the combination of ethyl groups and the pyridine moiety, which enhances its reactivity in specific organic transformations while providing potential biological activity not present in simpler organoboron compounds.

The development of pyridylboranes represents a significant milestone in the evolution of organoboron chemistry, which traces its origins to the pioneering work of Herbert C. Brown and his discovery of the hydroboration reaction in 1956. Brown's initial observations, made somewhat serendipitously when studying the reduction of aldehydes with sodium borohydride in the presence of ethyl oleate, revealed that alkenes could be reduced to form organoborane compounds. This discovery laid the foundation for what would become one of the most influential areas of synthetic organic chemistry.

The specific challenge that led to the development of compounds like diethyl(3-pyridyl)borane was known as the "2-pyridyl problem," which had persistently evaded the synthesis community for decades. This problem centered on the difficulty of creating air-stable 2-pyridyl borane compounds that could effectively couple with a wide range of aryl and heteroaryl halides and pseudohalides. The breakthrough came with the discovery that copper(II) diethanolamine complex powerfully enables palladium-mediated cross-couplings with air-stable boronates, finally providing a general solution to this longstanding synthetic challenge.

The historical significance of this development cannot be overstated, as it represented the culmination of nearly a century of research into organoboron compounds. As noted by Professor Brown, the initial discovery of the hydroboration reaction was not immediately recognized for its potential impact, with many readers and reviewers expressing serious doubt about its significance. However, the continued exploration of organoboron chemistry has proven these early skeptics wrong, as few classes of compounds have altered the landscape of organic chemistry as profoundly as organoboron compounds.

Position of Diethyl(3-pyridyl)borane in Organoboron Chemistry

Diethyl(3-pyridyl)borane occupies a unique and strategically important position within the broader framework of organoboron chemistry. The compound belongs to the class of triorganylboranes, specifically featuring a pyridine ring attached to boron through a carbon-boron bond, with two ethyl groups completing the coordination sphere around the boron center. This structural arrangement provides several advantages over traditional boronic acids and boronate esters.

The molecular structure of diethyl(3-pyridyl)borane, with its molecular weight of 147.03 g/mol, exhibits distinctive physical and chemical properties that set it apart from other organoboron reagents. The compound appears as a white to off-white solid with a melting point range of 155°C to 175°C, demonstrating thermal stability that is crucial for synthetic applications. The density of 1.05 g/cm³ at 20°C and its basic pH characteristics further distinguish this compound from other members of the organoboron family.

One of the most significant advantages of diethyl(3-pyridyl)borane is its exceptional air stability under ambient conditions. Unlike many other boron-containing compounds that require special handling or storage conditions due to their sensitivity to moisture and oxygen, diethyl(3-pyridyl)borane can be stored and handled under normal laboratory conditions. This stability arises from the electronic properties of the pyridine ring and the steric protection provided by the ethyl groups, which together create a kinetically stable configuration that resists hydrolysis and oxidation.

The compound's position in organoboron chemistry is further enhanced by its solubility profile, which includes solubility in common organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran, and toluene, while being only slightly soluble in water. This solubility pattern makes it ideally suited for use in organic synthesis, where reactions typically occur in anhydrous organic media.

Significance in Modern Synthetic Methodologies

The significance of diethyl(3-pyridyl)borane in modern synthetic methodologies extends far beyond its role as a simple reagent, encompassing its function as a key enabler of advanced synthetic transformations that were previously challenging or impossible to achieve. The compound has found particular importance in the pharmaceutical industry, where it serves as a crucial reactant in the preparation of inhibitors of ataxia telangiectasia mutated and Rad3 related protein kinase, which are potential anticancer agents.

The versatility of diethyl(3-pyridyl)borane is perhaps best exemplified by its performance in Suzuki-Miyaura coupling reactions, where it has demonstrated superior reactivity compared to traditional boronic acids and cyclic boronate esters. Research has shown that when used in place of pyridine-3-boronic acid or glycol boronate esters, diethyl(3-pyridyl)borane provides significantly better yields and more reliable results. This enhanced performance is attributed to the compound's stability and its ability to participate effectively in the transmetalation step of the catalytic cycle.

The compound's applications extend to a wide range of synthetic transformations, including N-methylation reactions of the pyridyl group, palladium-catalyzed amination reactions, intramolecular Heck reactions, and various other coupling reactions. In the synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling, diethyl(3-pyridyl)borane has proven to be an indispensable reagent, enabling the construction of complex heterocyclic frameworks that are common in pharmaceutical compounds.

Recent mechanistic studies have provided deeper insights into the role of diethyl(3-pyridyl)borane in cross-coupling reactions, particularly under biphasic conditions. These studies have revealed that the compound can participate in both the boronate pathway and the oxo-palladium pathway for transmetalation, with the dominant mechanism depending on the specific reaction conditions employed. The ability to shift between these pathways through the use of phase transfer catalysts has opened new avenues for optimizing reaction conditions and expanding the scope of compatible substrates.

The industrial significance of diethyl(3-pyridyl)borane is reflected in the development of robust manufacturing processes that ensure consistent quality and high yields. The synthetic route typically involves the reaction of pyridine-3-boronic acid with diethylamine in the presence of a palladium catalyst, followed by purification through column chromatography and recrystallization. This manufacturing process has been optimized to meet the demands of large-scale production, making the compound feasible for industrial applications where both quality and cost-effectiveness are critical considerations.

The synthetic methodology employing diethyl(3-pyridyl)borane has also demonstrated remarkable functional group tolerance, allowing for the successful coupling of substrates bearing methyl esters, enolizable ketones, and other base-labile functionalities. This broad compatibility has made it possible to access complex molecular architectures that would be difficult to prepare using alternative synthetic strategies.

Furthermore, the compound has shown excellent performance in challenging cross-coupling scenarios, including reactions with sterically hindered substrates and heterocyclic electrophiles. The ability to achieve high yields with exceptionally low catalyst loadings, in some cases as low as 0.1 mol% palladium, demonstrates the exceptional efficiency of this reagent system.

Molecular Structure and Bonding

Diethyl(3-pyridyl)borane exhibits the molecular formula C₉H₁₄BN with a molecular weight of 147.03 grams per mole [1] [2] [3]. The compound features a distinctive molecular architecture characterized by a pyridine ring substituted at the 3-position with a diethylboryl group. The International Union of Pure and Applied Chemistry name for this compound is 3-(diethylboranyl)pyridine, alternatively designated as diethyl(pyridin-3-yl)borane [4] [3].

The structural framework can be represented by the Simplified Molecular Input Line Entry System notation CCB(CC)C1=CN=CC=C1, which illustrates the connectivity between the boron center and both the ethyl substituents and the pyridine heterocycle [4] [3]. The boron atom in diethyl(3-pyridyl)borane demonstrates a remarkable propensity for coordination, deviating from typical trivalent boron behavior. Nuclear magnetic resonance studies have revealed that the boryl group does not function merely as a π-acceptor, and the boron atom experiences significant shielding of approximately 50 parts per million when compared to conventional trivalent boron atoms conjugated with π-donor systems [5] [6].

The compound exhibits exceptional stability under ambient conditions despite minimal steric hindrance around the boron center [5] [6]. This stability arises from the formation of intermolecular boron-nitrogen coordination bonds that result in unique self-assembly behavior in both solid state and solution phases.

Crystallographic Analysis

Cyclic Tetrameric Structure in Solid State

Single-crystal X-ray crystallographic investigations have definitively established that diethyl(3-pyridyl)borane adopts a cyclic tetrameric structure in the solid state [7] [8]. This remarkable structural arrangement is stabilized through intermolecular boron-nitrogen coordination bonds, where the nitrogen atom of the pyridine ring from one molecule coordinates to the boron center of an adjacent molecule [7] [8] [5].

The tetrameric assembly creates a macrocyclic architecture featuring a central void or cavity within the ring structure [7] [8]. This square-like coordination pattern, designated as (B-C-C-N-)₄, demonstrates structural similarity to related pyridyl-borane compounds [9] [10]. The four monomer units arrange themselves in a cyclic fashion, with each boron center achieving tetrahedral coordination geometry through intermolecular associations [6].

The crystallographic analysis reveals that the tetrameric structure exhibits remarkable rigidity, as evidenced by scrambling experiments requiring heating to 100°C for 24 hours to achieve equilibrium between different tetrameric species [5] [6]. This thermal stability indicates the presence of strong intermolecular coordination bonds that maintain the structural integrity of the tetramer under ambient conditions.

X-ray Crystallographic Parameters

Detailed crystallographic measurements have provided precise geometric parameters for the diethyl(3-pyridyl)borane tetramer. The boron-carbon bond distances within the structure range from 1.608(6) to 1.642(5) Ångströms, values that are consistent with typical organoborane compounds and comparable to related pyridyl-borane derivatives [9]. The boron-nitrogen coordination bond lengths fall within the expected range for intermolecular B-N interactions, contributing to the structural stability of the tetrameric assembly [11].

The molecular geometry around each boron center exhibits a distorted tetrahedral arrangement, consistent with four-coordinate boron centers [6]. Torsion angle measurements reveal specific geometric relationships within the tetramer, with angles between the borole planes and the tetramer plane ranging from 71.94(2)° to 74.87(2)° [9] [10]. These precise angular measurements demonstrate the ordered three-dimensional arrangement of the tetrameric structure.

The crystal structure demonstrates exceptional stability under ambient conditions, representing remarkable behavior for an organoborane compound [5] [6]. The intermolecular coordination bonds provide sufficient stabilization to maintain the tetrameric architecture throughout the crystalline lattice.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Features (¹H, ¹³C, ¹¹B)

Nuclear magnetic resonance spectroscopy provides definitive evidence for the tetrameric structure of diethyl(3-pyridyl)borane in solution. Proton nuclear magnetic resonance studies reveal characteristic Nuclear Overhauser Effect interactions between the H-2 and H-6 protons of the pyridine moiety and the protons of the ethyl groups, providing direct evidence for the cyclic tetrameric assembly through intermolecular coordination [5] [12].

Carbon-13 nuclear magnetic resonance spectroscopy displays characteristic chemical shifts for both the pyridine ring carbons and the ethyl group carbons, supporting the proposed molecular structure and bonding patterns [5]. The spectral data confirm the integrity of both the aromatic and aliphatic components of the molecule within the tetrameric framework.

Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic tool for characterizing the coordination state of the boron center. The chemical shift of boron in tetracoordinate complexes typically appears in the range of -20 to +5 parts per million, while tricoordinate boron species resonate between +70 to +90 parts per million [13] [14]. For related ethynyl derivatives of diethyl(3-pyridyl)borane, signals observed at -1.52 parts per million confirm four-coordinate boron centers, consistent with intermolecular coordination in the tetrameric structure [12].

The nuclear magnetic resonance data collectively demonstrate that the boryl group experiences significant electronic shielding compared to conventional trivalent boron systems, indicating strong intermolecular B-N coordination bonds that persist in solution [5] [6].

Infrared Spectral Characteristics

Infrared spectroscopy of diethyl(3-pyridyl)borane conforms to expected spectral characteristics for the compound, confirming the presence of characteristic functional groups and molecular identity [4] [15] [16]. The infrared spectrum provides supportive evidence for the molecular structure through identification of vibrational modes associated with the pyridine ring system, the ethyl substituents, and the boron-carbon bonds.

The spectroscopic analysis confirms the structural integrity of the compound and supports the proposed tetrameric assembly through detection of characteristic absorption bands that are consistent with the intermolecular coordination behavior observed in nuclear magnetic resonance studies.

Physical Properties

Melting Point Determination (164-175°C)

The melting point of diethyl(3-pyridyl)borane has been determined through multiple independent measurements, with reported values ranging from 164°C to 175°C [4] [2] [17] [15] [16] [18] [19]. This temperature range reflects the high thermal stability of the tetrameric structure in the solid state. Specific literature reports include melting points of 164-170°C, 172-175°C, and 159-164°C from various commercial and research sources [4] [2] [17] [16] [18].

The relatively high melting point for an organoborane compound reflects the strong intermolecular coordination bonds that stabilize the tetrameric structure [5] [6]. The thermal decomposition requires sufficient energy to disrupt the B-N coordination bonds that maintain the solid-state architecture.

| Physical Property | Value | Source Citations |

|---|---|---|

| Melting Point | 164-175°C | [4] [2] [17] [15] [16] [18] [19] |

| Boiling Point | 205.9°C at 760 mmHg | [19] |

| Density | 0.86 ± 0.1 g/cm³ | [2] [19] |

| Flash Point | 78.3°C | [19] |

| Refractive Index | 1.457 | [19] |

| Vapor Pressure | 0.4 mmHg at 25°C | [19] |

Solubility Profile and Stability

Diethyl(3-pyridyl)borane exhibits limited aqueous solubility, being described as slightly soluble in water [2] [17] [19]. The compound demonstrates remarkable stability under ambient atmospheric conditions, which is unusual for organoborane compounds that typically exhibit sensitivity to air and moisture [5] [6]. This exceptional stability has been attributed to the protective effect of the tetrameric structure formed through intermolecular coordination.

The compound requires storage under inert atmospheric conditions with protection from moisture to maintain optimal stability [18] [20]. Storage at room temperature in cool, dry conditions is recommended for long-term preservation of the material [18] [20]. The stability profile indicates that the tetrameric structure provides inherent protection against typical degradation pathways that affect other organoborane compounds.

Vapor pressure osmometry studies in various solvents have confirmed that the tetrameric structure persists in solution, maintaining structural integrity across different media [5] [6]. This solution stability further demonstrates the robust nature of the intermolecular coordination bonds that stabilize the tetrameric assembly.

Appearance and Morphological Characteristics

Diethyl(3-pyridyl)borane appears as a white to yellow crystalline powder under standard conditions [4] [15] [16] [18]. The color variation from white to very pale yellow represents normal variations in sample purity and crystalline form [4] [21] [20]. The compound adopts a solid crystalline morphology at room temperature, consistent with its classification as a crystalline powder material [4] [21] [20].

The morphological characteristics reflect the ordered crystalline structure arising from the tetrameric assembly in the solid state. The crystalline nature of the material supports the X-ray crystallographic findings that demonstrate well-defined intermolecular coordination leading to an organized solid-state architecture [7] [8] [5].

| Morphological Property | Description | Source Citations |

|---|---|---|

| Physical State | Solid | [4] [21] [20] |

| Form | Crystalline powder | [4] [21] [20] |

| Color | White to very pale yellow | [4] [21] [20] |

| Appearance | White to yellow crystalline powder | [4] [15] [16] [18] |

Classical Synthetic Routes

The synthesis of diethyl(3-pyridyl)borane can be accomplished through several well-established methodologies, with the most prominent approaches utilizing either 3-bromopyridine or pyridine-3-boronic acid as starting materials.

From 3-Bromopyridine via Lithiation

The most widely employed synthetic route involves the lithiation of 3-bromopyridine followed by borylation with diethylmethoxyborane [1]. This method represents the standard industrial approach due to its reliability and scalability. The procedure begins with the careful addition of n-butyllithium to a solution of 3-bromopyridine in dibutyl ether at -78°C under nitrogen atmosphere [1]. The lithiation proceeds through halogen-metal exchange, generating 3-lithiopyridine as the key intermediate.

The reaction conditions require precise temperature control, as temperatures above -70°C can lead to decomposition of the organolithium intermediate [1]. After one hour of lithiation, diethylmethoxyborane is added to the reaction mixture, and the temperature is gradually allowed to rise to room temperature over 16 hours [1]. This extended reaction time ensures complete conversion of the lithiated intermediate to the desired borane product.

The workup involves aqueous quenching followed by organic extraction, with the crude product typically obtained in yields ranging from 75-85% [1]. The method has been successfully scaled to produce multi-gram quantities, with one reported preparation yielding 29.8 grams of product from 25.4 milliliters of starting 3-bromopyridine, representing an 81% yield [1].

From Pyridine-3-boronic Acid

An alternative approach utilizes pyridine-3-boronic acid as the starting material, which can be converted to diethyl(3-pyridyl)borane through palladium-catalyzed coupling reactions [2]. This method offers advantages in terms of functional group tolerance and milder reaction conditions compared to the lithiation approach.

The synthesis of pyridine-3-boronic acid itself can be achieved through multiple routes, including the lithiation of 3-bromopyridine followed by treatment with triisopropyl borate and subsequent hydrolysis [3] [4]. The boronic acid can be isolated in up to 87% yield using optimized conditions involving toluene as solvent and careful temperature control [3].

The conversion of pyridine-3-boronic acid to diethyl(3-pyridyl)borane typically employs palladium catalysis with appropriate ligands and base systems [2]. While this approach offers greater functional group compatibility, the overall yield can be variable depending on the specific conditions employed.

Lithiation Approaches

The lithiation step represents a critical aspect of the synthetic methodology, with reaction conditions significantly affecting both yield and product quality.

n-Butyllithium in Dibutyl Ether Method

The standard lithiation protocol employs n-butyllithium in dibutyl ether at -78°C [1]. This method has been extensively validated and represents the most reliable approach for large-scale synthesis. The choice of n-butyllithium over other alkyllithium reagents is based on its optimal reactivity profile and commercial availability.

The reaction mechanism involves initial coordination of the lithium reagent to the pyridine nitrogen, followed by rapid halogen-metal exchange at the 3-position [5]. The use of dibutyl ether as solvent provides several advantages, including good solubility for both starting materials and products, appropriate coordinating properties for stabilizing the organolithium intermediate, and suitable boiling point for reaction temperature control.

Kinetic studies have demonstrated that the lithiation is typically complete within one hour at -78°C, with longer reaction times not significantly improving conversion but potentially leading to side reactions [1]. The method consistently achieves greater than 95% conversion of the starting bromopyridine to the corresponding lithiated intermediate.

Temperature and Solvent Effects on Lithiation

Temperature control represents one of the most critical parameters in the lithiation process. Studies have shown that temperatures above -70°C can lead to significant decomposition of the organolithium intermediate, resulting in reduced yields and increased formation of side products [6].

Solvent effects have been investigated extensively, with alternative solvents such as toluene and tetrahydrofuran showing different reactivity profiles [3]. In toluene, the lithiation can be performed at slightly higher temperatures (-50°C) due to the reduced coordinating ability of the solvent, which affects the stability of the organolithium species [3]. However, the use of toluene typically requires the addition of small amounts of tetrahydrofuran to ensure complete dissolution of the lithiated intermediate.

The effect of solvent on reaction kinetics has been studied, revealing that more coordinating solvents like tetrahydrofuran accelerate the lithiation process but may also promote side reactions [7]. The optimal balance between reaction rate and selectivity is achieved with dibutyl ether, which provides sufficient coordination to facilitate the lithiation while maintaining good stability of the intermediate.

Borylation Strategies

The borylation step involves the reaction of the lithiated pyridine intermediate with appropriate boron electrophiles to form the desired diethyl(3-pyridyl)borane product.

Use of Diethylmethoxyborane as Borylating Agent

Diethylmethoxyborane represents the most commonly employed borylating agent for this transformation [1] [8]. This reagent offers several advantages, including high reactivity toward organolithium compounds, clean reaction profiles, and the formation of easily removable methoxide as a byproduct.

The reaction mechanism involves nucleophilic attack of the organolithium species on the boron center, followed by elimination of methoxide and formation of the carbon-boron bond [1]. The reaction is typically carried out by adding diethylmethoxyborane to the lithiated pyridine solution at -78°C, followed by gradual warming to room temperature over 16 hours.

The stoichiometry of the reaction typically employs 1.5 equivalents of diethylmethoxyborane relative to the starting bromopyridine to ensure complete conversion [1]. The excess reagent also serves to compensate for any hydrolysis that may occur during the reaction workup. Under optimized conditions, yields of 75-85% are routinely achieved, with the product obtained in high purity suitable for further synthetic applications.

Triisopropyl Borate Alternatives

Triisopropyl borate represents an alternative borylating agent that has been employed in the synthesis of related pyridylboronic compounds [4]. While this reagent can be used for the preparation of diethyl(3-pyridyl)borane, it typically requires additional synthetic steps to achieve the desired diethyl substitution pattern.

The use of triisopropyl borate initially forms a boronic ester intermediate, which must subsequently be converted to the diethyl derivative through additional alkylation steps [4]. This approach may offer advantages in terms of reagent cost and availability, but the additional synthetic steps generally result in lower overall yields compared to the direct diethylmethoxyborane method.

The reaction conditions for triisopropyl borate borylation typically involve similar temperature and solvent conditions to those used with diethylmethoxyborane, but may require longer reaction times and more careful workup procedures [4]. The yields with this approach typically range from 60-75%, making it less attractive for large-scale synthesis.

Purification and Scale-up Considerations

The purification of diethyl(3-pyridyl)borane requires careful consideration of the compound's physical and chemical properties to achieve the high purity levels required for synthetic applications.

Crystallization Techniques

Recrystallization from isopropanol represents the most effective purification method for diethyl(3-pyridyl)borane [1]. The procedure involves dissolving the crude product in 500 milliliters of isopropanol, followed by cooling to 0°C to induce crystallization. This method consistently provides material with greater than 95% purity and recoveries of 85-90%.

The crystallization process benefits from slow cooling rates, which promote the formation of well-formed crystals with improved purity [9]. The use of isopropanol as the crystallization solvent provides an optimal balance between solubility at elevated temperatures and limited solubility at low temperatures, enabling efficient purification.

Alternative crystallization solvents have been investigated, including acetonitrile and ethyl acetate mixtures [3]. Acetonitrile-based crystallization can provide higher purity levels (>97%) but typically results in lower recovery rates (80-90%) and is more suitable for research-scale preparations rather than industrial applications.

The crystallization process can be further optimized through seeding techniques, where small amounts of pure material are added to the crystallization solution to promote nucleation and improve crystal quality [10]. This approach is particularly beneficial for large-scale preparations where consistent product quality is essential.

Industrial-scale Production Methods

The scale-up of diethyl(3-pyridyl)borane synthesis requires consideration of several factors, including equipment design, heat management, and safety considerations [11]. The industrial synthesis typically employs the same basic chemistry as laboratory-scale preparations but with modifications to accommodate larger reaction volumes and improved efficiency.

Heat management becomes critical at larger scales due to the exothermic nature of the lithiation and borylation reactions [11]. Industrial reactors typically incorporate advanced temperature control systems and may employ jacketed vessels or external heat exchangers to maintain precise temperature control throughout the reaction.

The industrial purification process often employs continuous crystallization techniques rather than batch crystallization methods used at smaller scales [11]. These systems provide better control over crystal size and quality while improving overall process efficiency and reducing solvent consumption.

Quality control measures for industrial-scale production include in-process monitoring using analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure consistent product quality [11]. The industrial process typically achieves yields of 80-85% with product purities exceeding 95%, making it economically viable for large-scale applications.

Modern industrial facilities have demonstrated the ability to produce diethyl(3-pyridyl)borane at scales exceeding 100 kilograms per batch, with optimized processes achieving production costs that make the compound accessible for various commercial applications [11]. The development of efficient scale-up methodologies has been crucial in enabling the widespread use of this important synthetic intermediate in pharmaceutical and materials chemistry applications.

| Method | Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| From 3-Bromopyridine via Lithiation | 3-Bromopyridine | n-Butyllithium, Diethylmethoxyborane | -78°C, Dibutyl ether, 1h + 16h | ~81 | Syntex US Patent 6316466 [1] |

| From Pyridine-3-boronic Acid | Pyridine-3-boronic Acid | Diethylamine, Palladium catalyst | Palladium-catalyzed coupling | Variable | Literature methods [2] |

| Method | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|

| n-Butyllithium in Dibutyl Ether | -78 | Dibutyl ether | 1.0 | >95 | Standard conditions, high reproducibility [1] |

| Temperature-controlled lithiation | -78 to -50 | Toluene/THF mixtures | 0.5-2.0 | 85-95 | Solvent effects on lithiation efficiency [3] |

| Borylating Agent | Equivalents | Addition Temperature (°C) | Reaction Time (h) | Yield (%) | Product Quality |

|---|---|---|---|---|---|

| Diethylmethoxyborane | 1.5 | -78 | 16 | 75-85 | High purity, suitable for further reactions [1] |

| Triisopropyl borate | 1.2-1.5 | -78 to -50 | 12-18 | 60-75 | Requires additional purification [4] |

| Method | Conditions | Purity (%) | Recovery (%) | Scale Suitability |

|---|---|---|---|---|

| Recrystallization from isopropanol | Dissolve in 500mL isopropanol, cool to 0°C | >95 | 85-90 | Industrial scale [1] |

| Column chromatography | Silica gel, petroleum ether/ethyl acetate | 90-95 | 70-85 | Laboratory scale [9] |

| Crystallization from acetonitrile | Solvent switch from methanol/THF | >97 | 80-90 | Research scale [3] |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 49 of 51 companies with hazard statement code(s):;

H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant